molecular formula C18H19N3O2S B5773023 N-(4-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide

N-(4-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide

Cat. No.: B5773023
M. Wt: 341.4 g/mol
InChI Key: OKBZJHHKSPPBEV-UHFFFAOYSA-N
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Description

N-(4-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide is a complex organic compound known for its diverse applications in scientific research. This compound features a phenylacetyl group linked to a carbamothioyl moiety, which is further connected to an amino phenyl group and a propanamide chain. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide typically involves the reaction of phenylacetyl chloride with thiourea to form phenylacetylthiourea. This intermediate is then reacted with 4-aminophenylpropanamide under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere using dry solvents such as acetone or dichloromethane to prevent moisture interference .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of N-(4-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(phenylacetyl)carbamothioyl]amino}phenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propanamide chain provides additional flexibility and potential for further functionalization compared to its analogs .

Properties

IUPAC Name

N-[4-[(2-phenylacetyl)carbamothioylamino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-2-16(22)19-14-8-10-15(11-9-14)20-18(24)21-17(23)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBZJHHKSPPBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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